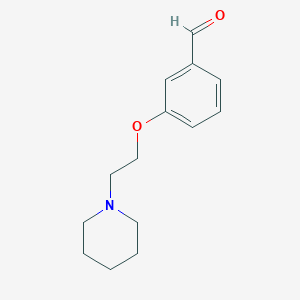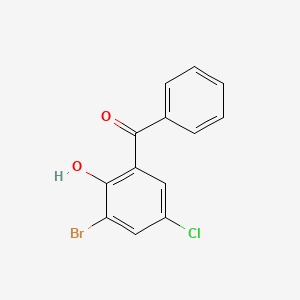![molecular formula C9H12O2 B1298671 ビシクロ[3.3.1]ノナン-3,7-ジオン CAS No. 770-15-0](/img/structure/B1298671.png)
ビシクロ[3.3.1]ノナン-3,7-ジオン
概要
説明
Bicyclo[331]nonane-3,7-dione is a bicyclic organic compound characterized by its unique structure, which consists of two fused cyclohexane rings
科学的研究の応用
Bicyclo[3.3.1]nonane-3,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals.
作用機序
Target of Action
Bicyclo[3.3.1]nonane-3,7-dione is a compound that has been found to have significant biological activity The primary targets of Bicyclo[33It is known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products .
Mode of Action
The exact mode of action of Bicyclo[33It is known that many derivatives of bicyclo[331]nonane are used in asymmetric catalysis or as potent anticancer entities . This suggests that Bicyclo[3.3.1]nonane-3,7-dione may interact with its targets to induce changes that could potentially have anticancer effects.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[33Given its potential anticancer properties , it can be inferred that Bicyclo[3.3.1]nonane-3,7-dione may affect pathways related to cell growth and proliferation.
Result of Action
The molecular and cellular effects of Bicyclo[33Given its potential anticancer properties , it can be inferred that Bicyclo[3.3.1]nonane-3,7-dione may induce changes at the molecular and cellular levels that inhibit cancer cell growth and proliferation.
Action Environment
covalent bonds . This suggests that the action of Bicyclo[3.3.1]nonane-3,7-dione may be influenced by its chemical environment.
準備方法
Synthetic Routes and Reaction Conditions: Bicyclo[3.3.1]nonane-3,7-dione can be synthesized through several methods. One common approach involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone. Another well-explored protocol is the one-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds .
Industrial Production Methods: While specific industrial production methods for bicyclo[3.3.1]nonane-3,7-dione are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: Bicyclo[3.3.1]nonane-3,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or other reduced forms of the compound .
類似化合物との比較
- Bicyclo[3.3.1]nonane-2,6-dione
- Bicyclo[3.3.0]octane-3,7-dione
Comparison: Bicyclo[331]nonane-3,7-dione is unique due to its specific structural arrangement, which imparts distinct chemical properties Compared to bicyclo[33Similarly, bicyclo[3.3.0]octane-3,7-dione, while structurally related, exhibits different chemical behavior due to the variation in ring size and functional group positioning .
特性
IUPAC Name |
bicyclo[3.3.1]nonane-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-2-6-1-7(4-8)5-9(11)3-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKCULSOJJAIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349144 | |
| Record name | bicyclo[3.3.1]nonane-3,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-15-0 | |
| Record name | bicyclo[3.3.1]nonane-3,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)






![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)
![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)


